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Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzonitrile

Cat. No.: B068882 Get Quote

An In-depth Technical Guide to 2-Fluoro-6-phenoxybenzonitrile: Synthesis, Properties, and

Applications

Introduction
2-Fluoro-6-phenoxybenzonitrile stands as a significant fluorinated organic compound within

the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a

strategically positioned fluorine atom, a nitrile group, and a phenoxy moiety, makes it a valuable

intermediate in the development of complex molecules. This guide provides a comprehensive

overview of its chemical and physical properties, a detailed exploration of its synthesis, and

insights into its applications, particularly in the realms of pharmaceutical research and materials

science. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often

leading to enhanced metabolic stability, improved binding affinity to biological targets, and

better bioavailability.[1][2] As such, building blocks like 2-Fluoro-6-phenoxybenzonitrile are

instrumental for medicinal chemists aiming to fine-tune the pharmacokinetic and

pharmacodynamic profiles of novel therapeutic agents.

Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to

its application in research and development. The properties of 2-Fluoro-6-
phenoxybenzonitrile are summarized in the table below.
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Property Value Source

CAS Number 175204-06-5 [3]

Molecular Formula C13H8FNO [3]

Molecular Weight 213.21 g/mol [3]

Purity ≥ 95% [3]

Appearance Powder [4]

MDL Number MFCD00068201 [3]

Synthesis of 2-Fluoro-6-phenoxybenzonitrile: A
Proposed Synthetic Route
While the specific historical discovery of 2-Fluoro-6-phenoxybenzonitrile is not extensively

documented in readily available literature, its synthesis can be logically deduced from

established principles of organic chemistry, particularly nucleophilic aromatic substitution

(SNAr). The presence of two electron-withdrawing groups (fluorine and nitrile) on the aromatic

ring activates it towards nucleophilic attack. A plausible and efficient method for its preparation

involves the reaction of 2,6-difluorobenzonitrile with a phenoxide nucleophile.

The rationale behind this synthetic choice lies in the high reactivity of the carbon-fluorine bond

in an activated aromatic system. The fluorine atom at the 6-position is susceptible to

displacement by a nucleophile like phenoxide, which can be readily generated from phenol

using a suitable base.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution
This protocol describes a general procedure for the synthesis of 2-Fluoro-6-
phenoxybenzonitrile from 2,6-difluorobenzonitrile and phenol.

Materials:

2,6-Difluorobenzonitrile
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Phenol

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate

Brine solution

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. To

this solution, add a suitable base such as potassium carbonate (1.5 equivalents) or sodium

hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature

for 30 minutes to an hour to ensure complete formation of the potassium or sodium

phenoxide.

Nucleophilic Aromatic Substitution: To the solution of the phenoxide, add a solution of 2,6-

difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The

progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it

into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x

50 mL).

Purification: Combine the organic extracts and wash with water and then with brine. Dry the

organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate

the solvent under reduced pressure.
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Isolation: The crude product can be purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Fluoro-
6-phenoxybenzonitrile.

Characterization: Confirm the identity and purity of the final product using spectroscopic

methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
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Caption: Proposed synthesis of 2-Fluoro-6-phenoxybenzonitrile.

The Role of 2-Fluoro-6-phenoxybenzonitrile in Drug
Discovery and Materials Science
The strategic placement of a fluorine atom on an aromatic ring can significantly alter the

physicochemical properties of a molecule.[2] In the context of drug design, this can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it

resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life

of a drug in the body.

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic

interactions with biological targets, potentially increasing the potency of a drug candidate.[1]

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction

of fluorine, which can improve its ability to cross cell membranes.

The phenoxy group in 2-Fluoro-6-phenoxybenzonitrile provides a versatile scaffold that can

be further functionalized, allowing for the exploration of a wide chemical space in the search for

new drug candidates. The nitrile group can also be a key pharmacophoric element or a

precursor for other functional groups.

In materials science, compounds with similar structures can be used as monomers or additives

in the synthesis of high-performance polymers. The presence of the polar nitrile group and the

rigid aromatic structures can contribute to desirable properties such as thermal stability and

chemical resistance. One source suggests that 2-Fluoro-6-phenoxybenzonitrile can be used

as a crosslinker and toughening agent in polymers.[4]

Conclusion
2-Fluoro-6-phenoxybenzonitrile is a valuable and versatile fluorinated building block with

significant potential in both pharmaceutical and materials science research. While its specific

discovery and developmental history are not prominently documented, its synthesis is

accessible through well-established synthetic methodologies. The unique combination of its
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functional groups provides a powerful tool for chemists to design and create novel molecules

with tailored properties. As the demand for sophisticated and highly functionalized molecules

continues to grow, the importance of intermediates like 2-Fluoro-6-phenoxybenzonitrile in

enabling innovation is undeniable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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